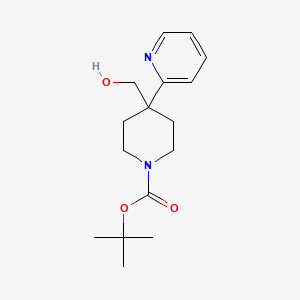

tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate (CAS: 853576-51-9) is a piperidine-based compound featuring a hydroxymethyl (-CH2OH) group and a pyridin-2-yl substituent at the 4-position of the piperidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen. Key properties include:

- Molecular formula: C16H24N2O3

- Molecular weight: 292.37 g/mol

- Storage: Sealed, dry conditions at 2–8°C .

- Exact mass: 292.1688 .

This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-4-pyridin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-15(2,3)21-14(20)18-10-7-16(12-19,8-11-18)13-6-4-5-9-17-13/h4-6,9,19H,7-8,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRZFQSNPXNJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30740588 | |

| Record name | tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853576-51-9 | |

| Record name | tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30740588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route is the reductive amination of pyridine-2-carboxaldehyde with 4-hydroxymethylpiperidine, followed by the protection of the hydroxymethyl group with tert-butyl carbamate (Boc2O) under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, often using catalytic hydrogenation to achieve high yields. The process may also include purification steps such as recrystallization or column chromatography to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: : The pyridin-2-yl group can be reduced to a piperidine derivative.

Substitution: : The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Oxidation: : 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate carboxylic acid.

Reduction: : Piperidine derivatives with reduced pyridine rings.

Substitution: : Derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate: has several applications in scientific research:

Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: : It can be used in the development of bioactive compounds and probes for biological studies.

Medicine: : It may be utilized in the design of pharmaceuticals, particularly in the development of new drugs targeting various diseases.

Industry: : It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Functional Group Impact on Reactivity and Properties

Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group (-CH2OH) in the target compound allows for oxidation to carboxylic acids or esterification. In contrast, the aminomethyl (-CH2NH2) variant (e.g., ) facilitates nucleophilic reactions like amide coupling.

Pyridinyl Positional Isomerism :

- Pyridin-2-yl (target compound) vs. pyridin-3-yl (CAS 1707580-61-7) alters electronic and steric profiles. The 2-position pyridine engages in stronger hydrogen bonding due to proximity to the nitrogen lone pair .

Halogen and Heterocyclic Substitutions :

- Bromine in CAS 141545-71-3 increases molecular weight (369.25 vs. 292.37) and may enhance binding to hydrophobic pockets in biological targets .

- Thiazole-containing analogues (e.g., ) exhibit higher electronegativity, influencing π-π stacking interactions in drug-receptor binding.

Regulatory and Application Context

- Precursor Potential: tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (listed in ) is flagged as a precursor in illicit drug synthesis. The target compound’s hydroxymethyl and pyridinyl groups likely exempt it from such regulations .

- Pharmaceutical Relevance : Thiazole- and bromopyridine-containing variants are explored for kinase inhibition and antiviral activity, respectively .

Biological Activity

tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate, with the molecular formula C16H24N2O3 and a molecular weight of approximately 292.379 g/mol, is a compound of growing interest in medicinal chemistry. Its structure includes a piperidine core modified by a hydroxymethyl group and a pyridine substituent, which may influence its biological activity. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The unique features of this compound include:

- Piperidine Core : Provides a framework for various substitutions.

- Hydroxymethyl Group : Enhances reactivity and potential interactions with biological targets.

- Pyridine Substituent : May contribute to the compound's pharmacological properties by interacting with receptors or enzymes.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Potential efficacy against various bacterial strains. |

| Anticancer | Inhibition of cancer cell proliferation in vitro. |

| Neuropharmacological | Possible interactions with neurotransmitter systems. |

Antimicrobial Activity

Studies suggest that compounds related to this compound may exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria, indicating potential for development as antimicrobial agents .

Anticancer Properties

In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells. For example, compounds similar to this compound have been shown to induce apoptosis in specific cancer cell lines, suggesting their utility in cancer therapy .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Binding : Interaction with specific receptors leading to downstream effects.

- Enzyme Inhibition : Potential inhibition of enzymes involved in critical metabolic pathways.

Case Studies

- Neuropharmacological Effects : A study exploring the effects of related compounds on neurotransmitter systems revealed potential interactions that could be leveraged for therapeutic benefits in neurodegenerative diseases .

- Anticancer Efficacy : Research involving the evaluation of similar piperidine derivatives against various cancer cell lines indicated significant growth inhibition and apoptosis induction, highlighting their potential as anticancer agents .

Q & A

Q. What is the typical synthetic route for this compound?

- Answer : A common method involves functionalizing the piperidine ring via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React tert-butyl 4-oxopiperidine-1-carboxylate with pyridin-2-ylmethanol under reducing conditions (e.g., NaBH4) to introduce hydroxymethyl and pyridyl groups .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

- Critical conditions : Maintain anhydrous THF at 0°C during reaction initiation to control exothermicity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer :

- Catalyst optimization : Use TBAF (tetrabutylammonium fluoride) for desilylation, achieving >98% yield .

- Solvent selection : Dry THF enhances reaction efficiency compared to polar aprotic solvents like DMF .

- Purification : Gradient elution in column chromatography (e.g., 20–50% ethyl acetate in hexane) resolves byproducts .

- Table : Key reaction parameters from literature:

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Desilylation | TBAF in THF, 0°C | 98% | >95% | |

| Amide coupling | EDC/HOBt, RT | 85% | 90% |

Q. What analytical techniques confirm the structural integrity of this compound?

- Answer :

- NMR spectroscopy :

- ¹H-NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 7.2–8.5 ppm (pyridyl protons) .

- ¹³C-NMR : Carbonyl (C=O) at ~155 ppm, pyridyl carbons at 120–150 ppm .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 277–352, depending on substituents .

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98%) .

Q. How do structural modifications to the piperidine or pyridine rings impact biological activity?

- Answer :

- Pyridine substitution : Electron-withdrawing groups (e.g., fluorine at position 4) enhance binding to kinase targets .

- Piperidine functionalization : Hydroxymethyl groups improve solubility, while tert-butyl carbamate acts as a protecting group for amine intermediates .

- Case study : Analogues with pyrimidine instead of pyridine showed 10-fold higher IC₅₀ in enzyme inhibition assays .

Q. How can discrepancies in reported physical-chemical properties (e.g., solubility) be resolved?

- Answer :

- Solubility validation : Use standardized shake-flask methods (e.g., PBS buffer at pH 7.4) to compare with literature values .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hygroscopicity or hydrolysis risks .

- Data reconciliation : Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to infer trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.